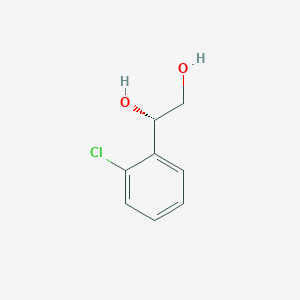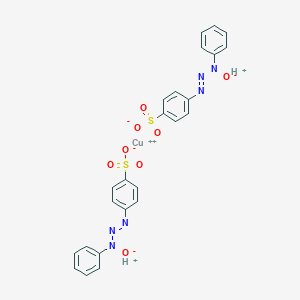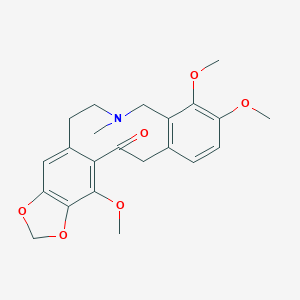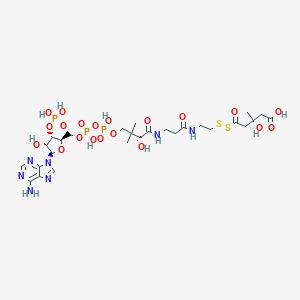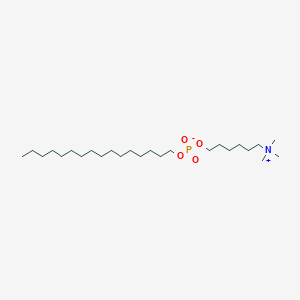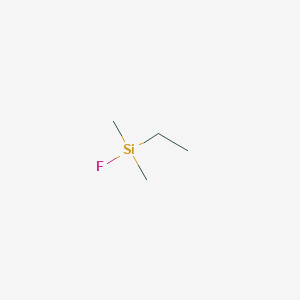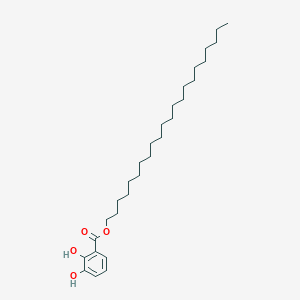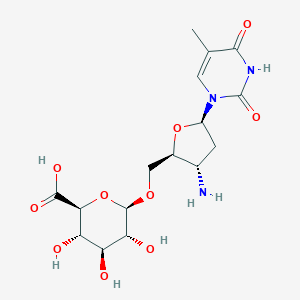
3'Amino-3'-deoxy-5'-glucopyranuronosylthymidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3'-Amino-3'-deoxy-5'-glucopyranuronosylthymidine, also known as AGT, is a modified nucleoside that has been extensively studied for its potential therapeutic applications. This molecule is synthesized by the glycosylation of thymidine, which results in the replacement of the 3'-hydroxyl group with an amino group and the addition of a glucuronic acid moiety at the 5'-position.
Wirkmechanismus
The mechanism of action of 3'Amino-3'-deoxy-5'-glucopyranuronosylthymidine is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell proliferation in cancer cells. 3'Amino-3'-deoxy-5'-glucopyranuronosylthymidine has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and the downregulation of anti-apoptotic proteins.
Biochemische Und Physiologische Effekte
3'Amino-3'-deoxy-5'-glucopyranuronosylthymidine has been shown to have minimal toxicity in normal cells, making it an attractive candidate for cancer therapy. This molecule has also been shown to have low immunogenicity, which suggests that it may be well-tolerated in vivo. Additionally, 3'Amino-3'-deoxy-5'-glucopyranuronosylthymidine has been shown to have a long half-life in plasma, which may increase its therapeutic efficacy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3'Amino-3'-deoxy-5'-glucopyranuronosylthymidine is its selectivity for cancer cells, which makes it a promising candidate for cancer therapy. However, the synthesis of 3'Amino-3'-deoxy-5'-glucopyranuronosylthymidine can be challenging and time-consuming, which may limit its use in large-scale experiments. Additionally, the mechanism of action of 3'Amino-3'-deoxy-5'-glucopyranuronosylthymidine is not fully understood, which may limit its clinical translation.
Zukünftige Richtungen
There are several potential future directions for the study of 3'Amino-3'-deoxy-5'-glucopyranuronosylthymidine. One possible direction is the development of more efficient synthesis methods that can be scaled up for clinical use. Additionally, further studies are needed to elucidate the mechanism of action of 3'Amino-3'-deoxy-5'-glucopyranuronosylthymidine and to identify potential biomarkers for patient selection. Finally, clinical trials are needed to evaluate the safety and efficacy of 3'Amino-3'-deoxy-5'-glucopyranuronosylthymidine in humans, particularly in the context of cancer therapy.
Synthesemethoden
The synthesis of 3'Amino-3'-deoxy-5'-glucopyranuronosylthymidine can be achieved through a multi-step process that involves the protection of the thymidine nucleoside, the activation of the glucuronic acid moiety, and the subsequent glycosylation reaction. The final product can be purified through various chromatographic techniques to obtain a high degree of purity.
Wissenschaftliche Forschungsanwendungen
3'Amino-3'-deoxy-5'-glucopyranuronosylthymidine has been extensively studied for its potential use in cancer therapy, as it has been shown to selectively target cancer cells while sparing normal cells. This molecule has also been investigated for its antiviral properties, particularly against HIV-1, and has shown promising results in preclinical studies.
Eigenschaften
CAS-Nummer |
133632-85-6 |
|---|---|
Produktname |
3'Amino-3'-deoxy-5'-glucopyranuronosylthymidine |
Molekularformel |
C16H23N3O10 |
Molekulargewicht |
417.37 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6R)-6-[[(2S,3S,5R)-3-amino-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H23N3O10/c1-5-3-19(16(26)18-13(5)23)8-2-6(17)7(28-8)4-27-15-11(22)9(20)10(21)12(29-15)14(24)25/h3,6-12,15,20-22H,2,4,17H2,1H3,(H,24,25)(H,18,23,26)/t6-,7+,8+,9-,10-,11+,12-,15+/m0/s1 |
InChI-Schlüssel |
XOYCLJDJUKHHHS-LHBOOPKSSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)N |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC3C(C(C(C(O3)C(=O)O)O)O)O)N |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC3C(C(C(C(O3)C(=O)O)O)O)O)N |
Synonyme |
3'-amino-3'-deoxy-5'-beta-D-glucopyranuronosylthymidine 3'-amino-3'-deoxythymidine glucuronide 3'amino-3'-deoxy-5'-glucopyranuronosylthymidine 3-GAMT |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Furancarboxaldehyde, tetrahydro-5-methoxy-2-methyl-, [2R-(2alpha,3alpha,5alpha)]-(9CI)](/img/structure/B161808.png)
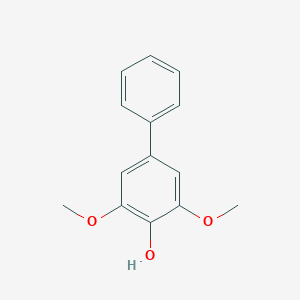
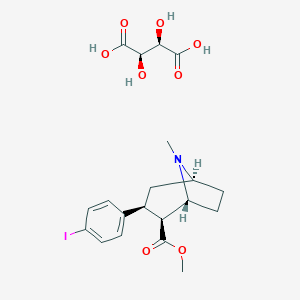
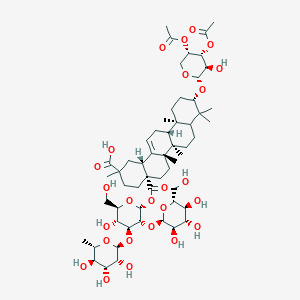
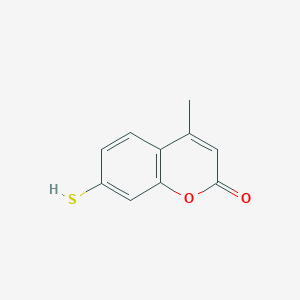
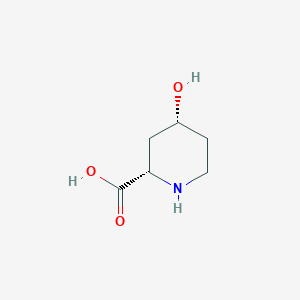
![(1S,4As,8aS)-4-[2-(furan-3-yl)ethyl]-1-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one](/img/structure/B161823.png)
